molecular formula C13H15N3O2S2 B2603928 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 1797636-36-2

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B2603928
CAS No.: 1797636-36-2
M. Wt: 309.4
InChI Key: BNFXEFRJKRSEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide is a compound that features a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. Thiazole rings are known for their presence in various biologically active molecules, contributing to a wide range of pharmacological activities . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine and benzenesulfonamide groups. One common synthetic route involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Chemical Reactions Analysis

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can be compared with other thiazole-containing compounds such as:

What sets this compound apart is its unique combination of the thiazole, pyrrolidine, and benzenesulfonamide groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFXEFRJKRSEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.